Mutagenicity Profile of 4'-tert-Butyl-4-nitrobiphenyl vs. Unsubstituted 4-Nitrobiphenyl in the Ames Test
In head-to-head mutagenicity assays, 4'-tert-butyl-4-nitrobiphenyl (the target compound) is almost non-mutagenic, even after metabolic activation with S9-mix [1]. This is in stark contrast to the parent compound, 4-nitrobiphenyl, which is a known mutagen [2]. This dramatic reduction in mutagenic potential is a direct consequence of the bulky para tert-butyl group's effect on metabolism [1].
| Evidence Dimension | Mutagenicity in S. typhimurium (Ames test) |
|---|---|
| Target Compound Data | Almost non-mutagenic even after activation with S9-mix |
| Comparator Or Baseline | 4-Nitrobiphenyl (Mutagenic) |
| Quantified Difference | Qualitative change from mutagenic to non-mutagenic |
| Conditions | Salmonella typhimurium strains TA98 and TA100 with and without S9 metabolic activation. |
Why This Matters
For researchers studying nitrobiphenyl toxicity or designing safer nitroaromatic materials, this compound offers a validated non-mutagenic benchmark, enabling the study of nitro group reactivity without confounding toxic effects.
- [1] Klein, M., Erdinger, L., & Boche, G. (2001). Mutagenicity in Salmonella typhimurium TA98 and TA100 of nitroso and respective hydroxylamine compounds. Mutation Research, 491(1-2), 83-91. View Source
- [2] Klein, M., Voigtmann, U., Erdinger, L., & Sontag, H. G. (2000). From mutagenic to non-mutagenic nitroarenes: effect of bulky alkyl substituents on the mutagenic activity of 4-nitrobiphenyl in Salmonella typhimurium. Part I. Substituents ortho to the nitro group and in 2'-position. Mutation Research, 467(1), 69-80. View Source
